GDC-0134: A Technical Overview of a Dual Leucine Zipper Kinase (DLK) Inhibitor
GDC-0134: A Technical Overview of a Dual Leucine Zipper Kinase (DLK) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-0134, also known as Gax-el-gali, is a potent, selective, and orally bioavailable small molecule inhibitor of Dual Leucine Zipper Kinase (DLK, MAP3K12). Developed by Genentech, a member of the Roche Group, GDC-0134 was investigated as a potential therapeutic agent for neurodegenerative diseases, most notably amyotrophic lateral sclerosis (ALS). DLK is a key upstream regulator of the c-Jun N-terminal kinase (JNK) signaling pathway, which plays a crucial role in neuronal apoptosis and axon degeneration. By inhibiting DLK, GDC-0134 was designed to protect neurons from stress-induced death. This technical guide provides a comprehensive overview of GDC-0134, including its mechanism of action, preclinical rationale, clinical trial data, and relevant experimental methodologies.
The Dual Leucine Zipper Kinase (DLK) Signaling Pathway
Figure 1: The DLK signaling cascade and the inhibitory action of GDC-0134.
Preclinical Rationale for GDC-0134 in ALS
Clinical Development of GDC-0134
Genentech initiated a Phase 1 clinical trial (NCT02655614) to evaluate the safety, tolerability, and pharmacokinetics of GDC-0134 in patients with ALS.[10][11]
Study Design
The first-in-human, double-blind, placebo-controlled Phase 1 study consisted of three parts: a Single-Ascending Dose (SAD) stage, a Multiple-Ascending Dose (MAD) stage, and an Open-Label Safety Expansion (OSE) stage.[1][12] The study enrolled 49 patients across multiple centers.[1]
Figure 2: GDC-0134 Phase 1 Clinical Trial Structure.
Pharmacokinetics
Table 1: Single-Dose Pharmacokinetic Parameters of GDC-0134 in ALS Patients [1]
| Dose (mg) | Cmax (ng/mL) | Tmax (hr, median) | AUC (0-inf) (ng*hr/mL) |
| 20 | 185 | 1.5 | 10,800 |
| 80 | 781 | 1.5 | 49,600 |
| 240 | 2,430 | 1.5 | 167,000 |
| 640 | 5,560 | 2.0 | 453,000 |
Data are presented as geometric means unless otherwise specified.
Table 2: Multiple-Dose Pharmacokinetic Parameters of GDC-0134 in ALS Patients (Day 28) [1]
| Dose (mg, QD) | Cmax,ss (ng/mL) | Tmax,ss (hr, median) | AUC (0-24) (ng*hr/mL) |
| 150 | 2,750 | 2.0 | 40,400 |
| 300 | 5,660 | 2.0 | 83,900 |
| 600 | 11,200 | 2.0 | 170,000 |
| 900 | 14,900 | 2.0 | 227,000 |
Data are presented as geometric means unless otherwise specified. QD = once daily.
GDC-0134 exposure, as measured by Cmax and AUC, increased in a dose-proportional manner.[1][12] The median half-life was approximately 84 hours.[1][12]
Safety and Tolerability
In the SAD and MAD stages, GDC-0134 was generally well-tolerated at doses up to 1200 mg daily, with no serious adverse events reported.[1][12] However, in the OLE stage, several drug-related serious adverse events occurred, including Grade 3 thrombocytopenia and dysesthesia, and Grade 4 optic ischemic neuropathy.[1][12] Additionally, sensory neurological adverse events of Grade 2 or lower led to dose reductions or discontinuations.[1][12]
A significant and unexpected finding was a GDC-0134 exposure-dependent increase in plasma neurofilament light chain (NFL) levels, a biomarker typically associated with axonal damage.[1] This on-target effect complicated the interpretation of NFL as a biomarker of disease progression.[1][12]
Due to the unacceptable safety profile observed in the long-term extension, the development of GDC-0134 for the treatment of ALS was discontinued.[1][12]
Experimental Protocols
In Vitro DLK Kinase Assay (General Protocol)
A common method to determine the inhibitory activity of a compound against DLK is a biochemical kinase assay. While the specific protocol used for GDC-0134 is proprietary, a general procedure using a commercially available assay kit is outlined below.
Objective: To measure the in vitro inhibitory potency (e.g., IC50) of a test compound against recombinant human DLK.
Materials:
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Recombinant active DLK enzyme
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Kinase assay buffer
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Myelin Basic Protein (MBP) or other suitable substrate
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ATP
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Test compound (e.g., GDC-0134) dissolved in DMSO
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ADP-Glo™ Kinase Assay Kit (Promega) or similar
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384-well opaque plates
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Plate reader capable of luminescence detection
Procedure:
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Prepare serial dilutions of the test compound in DMSO.
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In a 384-well plate, add the test compound, recombinant DLK enzyme, and substrate in the kinase assay buffer.
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Initiate the kinase reaction by adding ATP.
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Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
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Terminate the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
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Incubate for 40 minutes at room temperature.
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Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
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Incubate for 30 minutes at room temperature.
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Measure the luminescence using a plate reader.
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Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Neuronal Cell Viability/Neuroprotection Assay (Conceptual Workflow)
Cell-based assays are crucial for evaluating the neuroprotective effects of DLK inhibitors. A conceptual workflow for such an assay is as follows:
Figure 3: Conceptual workflow for a cell-based neuroprotection assay.
In Vivo Efficacy Study in SOD1G93A Mice (General Protocol)
The SOD1G93A transgenic mouse is a widely used animal model for ALS research.
Objective: To evaluate the effect of GDC-0134 on disease progression and survival in SOD1G93A mice.
Animals: SOD1G93A transgenic mice and non-transgenic littermates.
Drug Administration:
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GDC-0134 is formulated for oral administration (e.g., in a suitable vehicle like 0.5% methylcellulose).
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Dosing is typically initiated at a pre-symptomatic age and continued daily.
Outcome Measures:
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Disease Onset: Determined by the age at which motor deficits (e.g., hindlimb tremor or weakness) are first observed.
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Motor Function: Assessed regularly using tests such as the rotarod, grip strength, and hanging wire test.
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Body Weight: Monitored as an indicator of general health and disease progression.
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Survival: The primary endpoint is the lifespan of the animals.
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Histopathology: Post-mortem analysis of spinal cord and brain tissue to assess motor neuron loss and other pathological hallmarks of ALS.
Conclusion
GDC-0134 is a well-characterized, potent inhibitor of DLK that showed promise in preclinical models of neurodegeneration. However, its clinical development for ALS was halted due to an unfavorable safety profile in a Phase 1 trial. The findings from the GDC-0134 program, particularly the on-target elevation of plasma NFL, provide valuable insights for the future development of DLK inhibitors and the use of biomarkers in neurodegenerative disease trials. The data and methodologies associated with GDC-0134 continue to be a valuable resource for researchers in the field of neuropharmacology and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. GDC-0134 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. A Phase 1 study of GDC‐0134, a dual leucine zipper kinase inhibitor, in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. Discovery of GDC-0134: A potent, selective, and brain-penetrant dual leucine zipper kinase Inhibitor - American Chemical Society [acs.digitellinc.com]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. als.org [als.org]
- 11. GDC-0134 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. A Phase 1 study of GDC-0134, a dual leucine zipper kinase inhibitor, in ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
